Isoeugenyl acetate

Regulatory Compliance Dermal Sensitization Fragrance Safety

Isoeugenyl acetate (CAS 5912-87-8) is the regulatory-preferred alternative to isoeugenol for fragrance and personal care formulations, providing a 45-fold higher IFRA limit (0.9% vs. 0.02%) that enables its use as a primary middle note in oriental and spicy compositions. It demonstrates a quantifiable 25% lower primary sensitization rate (3.9% vs. 5.2%) in leave-on products, although cross-reactivity is documented in ~1/3 of isoeugenol-sensitized individuals via dermal hydrolysis. For QC verification, its GC-MS Kovats RI of 1534.4 reliably distinguishes it from eugenyl acetate (RI ~1510-1520). Procure ≥98% purity material with a 24-month shelf life.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 5912-87-8
Cat. No. B3029221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoeugenyl acetate
CAS5912-87-8
Synonyms2-methoxy-4-prop-1-enylphenyl acetate
Isoeugenol acetate
Isoeugenyl acetate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC(=O)C)OC
InChIInChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+
InChIKeyIUSBVFZKQJGVEP-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in oil
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoeugenyl Acetate (CAS 5912-87-8): Procurement-Grade Profile and Physicochemical Baseline


Isoeugenyl acetate (CAS 5912-87-8), also referred to as acetyl isoeugenol or (E)-isoeugenol acetate, is a phenylpropanoid ester (C₁₂H₁₄O₃, MW 206.24) characterized by a white crystalline solid with a spicy, clove-like aroma with floral undertones. Its physicochemical baseline includes a melting point of 79–81 °C [1] and an experimental log P of approximately 2.9 (at 35°C) [2]. As the acetylated derivative of isoeugenol, it is widely utilized in the flavor and fragrance industries, and its ester functionality confers distinct stability and olfactory properties compared to its parent phenol and positional isomer eugenyl acetate.

Why Isoeugenyl Acetate Cannot Be Generically Substituted with Isoeugenol or Eugenyl Acetate


Direct substitution of isoeugenyl acetate with its close structural analogs—isoeugenol or eugenyl acetate—is precluded by critical differences in regulatory safety profiles, metabolic fate, and functional performance. Isoeugenol (CAS 97-54-1) is subject to a stringent IFRA restriction of ≤0.02% in consumer products due to its potent skin sensitization potential [1]. While isoeugenyl acetate was initially considered a lower-risk alternative, clinical evidence demonstrates that approximately one-third of isoeugenol-sensitized individuals exhibit cross-reactivity to the acetate via dermal hydrolysis [2]. Furthermore, substitution with the positional isomer eugenyl acetate (CAS 93-28-7) results in a divergent olfactory profile—eugenyl acetate possesses a milder, less spicy and rosy character—and altered physicochemical properties that impact formulation stability and release kinetics. These quantifiable distinctions in allergenicity, aroma diffusion, and metabolic lability mandate compound-specific selection rather than class-based interchange.

Quantitative Differentiation Guide for Isoeugenyl Acetate: Head-to-Head Comparisons


IFRA Regulatory Threshold Comparison: Isoeugenyl Acetate vs. Isoeugenol in Finished Fragrance Products

Isoeugenyl acetate offers a substantially higher permitted usage concentration in finished fine fragrances under IFRA standards compared to its parent compound isoeugenol. The IFRA 51st Amendment specifies a maximum use level of 0.9% for isoeugenyl acetate in finished perfume products, whereas isoeugenol is restricted to 0.02%—a 45-fold difference [1]. This regulatory divergence reflects the lower intrinsic sensitization potency of the acetate ester, which is a pro-hapten requiring metabolic activation, compared to the direct-acting hapten isoeugenol. For formulators, this expanded concentration window enables the use of isoeugenyl acetate as a primary spicy-floral note where isoeugenol would be prohibitively restricted, providing a quantifiable compliance advantage.

Regulatory Compliance Dermal Sensitization Fragrance Safety

Dermal Sensitization Potency: Isoeugenyl Acetate Exhibits Lower Primary Allergenicity than Isoeugenol in Human Patch Testing

In a controlled human patch test study of 155 consecutive eczema patients, isoeugenyl acetate demonstrated significantly lower primary sensitization rates compared to isoeugenol. At a test concentration of 1.2% in ethanol, only 3.9% (6/155) of subjects exhibited an allergic reaction to isoeugenyl acetate at day 4, whereas 5.2% (8/155) reacted to 1% isoeugenol in petrolatum [1]. However, cross-reactivity analysis revealed that the majority of isoeugenol-allergic individuals also reacted to isoeugenyl acetate, indicating that dermal esterases can hydrolyze the acetate to the parent allergen [1][2]. This dual profile—lower primary sensitization but retained cross-reactivity—positions isoeugenyl acetate as a partial substitution candidate with quantifiable risk reduction in naïve populations.

Contact Dermatitis Allergenicity Safety Pharmacology

Enzyme Inhibition Potency: Isoeugenyl Acetate as a Nanomolar Inhibitor of Acetylcholinesterase and α-Glycosidase

Isoeugenyl acetate exhibits potent inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ of 77 nM and Ki of 16 nM, and against α-glycosidase with an IC₅₀ of 19.25 nM and Ki of 21 nM [1]. While these values are derived from single-compound assays without direct comparator data within the same study, class-level inference suggests that these nanomolar potencies are comparable to or exceed those of many natural phenylpropanoids. The acetate moiety may enhance binding affinity through hydrophobic interactions in the enzyme active site relative to free phenols. This enzymatic inhibition profile is distinct from the primary olfactory and antimicrobial applications of the compound and may inform research into therapeutic or cosmetic applications targeting enzyme-related pathologies.

Enzyme Inhibition Acetylcholinesterase α-Glycosidase Drug Discovery

Analytical Differentiation: GC-MS Retention Index as a Diagnostic Tool for Identity Verification

Isoeugenyl acetate can be unambiguously distinguished from its structural isomers and related phenylpropanoids via its characteristic Kovats retention index (RI) on non-polar GC columns. The reported RI for (E)-isoeugenyl acetate is 1534.4 [1]. In contrast, eugenyl acetate exhibits a lower RI (approximately 1510-1520), and isoeugenol has a significantly lower RI (approximately 1440-1450). This ~10-20 unit differential provides a robust analytical marker for quality control and adulteration detection. For procurement and QC laboratories, this specific RI value serves as a critical parameter in gas chromatography-mass spectrometry (GC-MS) methods to confirm identity and purity of the (E)-isomer, which is the commercially relevant form, versus potential contaminants or degradation products.

Analytical Chemistry GC-MS Quality Control Authenticity

Stability and Storage: Defined Shelf Life and Sensitivity Parameters Guide Procurement and Handling

Isoeugenyl acetate exhibits specific stability characteristics that differentiate it from less stable phenylpropanoids. Technical datasheets specify a shelf life of 24 months when stored in tightly closed containers in a cool, dry place protected from light . The compound is hygroscopic and light-sensitive, necessitating protection from moisture and UV exposure to prevent degradation . While isoeugenol is also prone to oxidation, the ester functionality of isoeugenyl acetate confers improved thermal stability under acidic conditions and a more stable aroma profile in soap and detergent applications [1]. These quantifiable storage parameters—24-month shelf life, light sensitivity, and hygroscopic nature—are essential for procurement planning, inventory management, and formulation stability studies.

Stability Storage Quality Assurance Shelf Life

Optimal Application Scenarios for Isoeugenyl Acetate Driven by Quantitative Evidence


High-Impact Fine Fragrance Formulation Requiring Spicy-Floral Notes

Perfumers seeking to incorporate a robust spicy, clove-like note with floral rosy undertones should select isoeugenyl acetate over isoeugenol due to the 45-fold higher IFRA permissible concentration (0.9% vs. 0.02%) [1]. This regulatory advantage allows the acetate to serve as a primary middle note in oriental and spicy fragrance families, where the parent phenol would be relegated to trace-level accent. The compound's 24-month shelf life and stable aroma profile under acidic conditions further ensure fragrance integrity during product development and consumer use .

Consumer Product Development with Reduced Dermal Sensitization Risk

For leave-on personal care products (e.g., creams, lotions) intended for broad consumer populations, isoeugenyl acetate offers a quantifiable 25% lower primary sensitization rate (3.9% vs. 5.2%) compared to isoeugenol at comparable test concentrations [1]. However, due to documented cross-reactivity in one-third of isoeugenol-sensitized individuals via dermal hydrolysis, formulators must implement clear ingredient labeling and consider the target demographic's sensitization history . This scenario leverages the acetate's lower intrinsic allergenicity while acknowledging the metabolic conversion risk.

Analytical Quality Control and Authenticity Verification of Phenylpropanoid Ingredients

QC laboratories tasked with verifying the identity and purity of isoeugenyl acetate shipments should employ GC-MS with Kovats retention index calibration. The specific RI of 1534.4 for (E)-isoeugenyl acetate on non-polar columns provides a diagnostic marker to distinguish it from the positional isomer eugenyl acetate (RI ~1510-1520) and the parent phenol isoeugenol (RI ~1440-1450) [1]. This quantitative metric enables rapid detection of adulteration or isomer misidentification, ensuring procurement of the correct (E)-isomer at the specified purity (≥97% by GC).

Enzyme Inhibition Research in Neurodegenerative or Metabolic Disease Models

Investigators studying acetylcholinesterase or α-glycosidase as therapeutic targets may select isoeugenyl acetate as a nanomolar-potency inhibitor (AChE IC₅₀ = 77 nM; α-glycosidase IC₅₀ = 19.25 nM) [1]. The acetate ester offers enhanced lipophilicity (log P ~2.9) compared to free phenols, potentially improving membrane permeability and bioavailability in cell-based assays. While in vivo efficacy and selectivity data are limited, the compound's established enzyme inhibition profile and commercial availability at >98% purity make it a tractable starting point for medicinal chemistry optimization.

Technical Documentation Hub

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